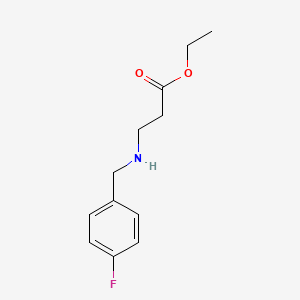

3-(4-氟苄氨基)丙酸乙酯

描述

“3-(4-Fluoro-benzylamino)-propionic acid ethyl ester” is a compound that contains a benzylamine group and a fluoro-benzoic acid group . The benzylamine group consists of a benzyl group attached to an amine functional group . The fluoro-benzoic acid group is a derivative of benzoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of benzyl chloride and ammonia , or the reduction of benzonitrile and reductive amination of benzaldehyde . Another method involves the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate .Molecular Structure Analysis

The molecular structure of a similar compound, “Benzoic acid, 4-fluoro-, ethyl ester”, has a molecular weight of 168.1650 . The IUPAC Standard InChI is InChI=1S/C9H9FO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance stabilised carbocation .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a colorless appearance and water solubility . For example, benzylamine is a colorless water-soluble liquid .科学研究应用

合成和化学转化

合成工艺

3-(4-氟苄氨基)丙酸乙酯和相关化合物用于各种合成工艺。例如,在特定条件下,结构相似的含氟 3-氧代酯与醛反应形成复杂的有机化合物 (Pryadeina 等人,2002 年)。苯甲酸衍生物的乙酯也参与缩聚反应,导致合成明确的缩聚聚合物 (Sugi 等人,2005 年)。

化学酶促过程

已经开发出无溶剂的化学酶促反应序列,用于连续生产手性-氨基酸酯,例如乙基 (S)-3-(苄氨基)丁酸酯。该过程涉及塞流反应器和填充床反应器,展示了一种对映选择性生产的有效方法 (Strompen 等人,2013 年)。

环化和重排反应

乙基 2-乙氧基亚甲基-3-氧代-3-(多氟烷基)丙酸酯在温和条件下进行环化,导致形成各种吡唑并 [1,5-a] 嘧啶-6-羧酸酯和相关化合物。这些反应展示了这些酯在有机合成中的多功能性 (Goryaeva 等人,2013 年)。此外,β,γ-不饱和酯,如 2-(3,4-二氢萘-1-基)-丙酸乙酯,与三硝酸铊发生重排,导致合成带有 β-酮酯部分的茚满 (Silva 等人,2006 年)。

表征和分析化学

代谢物表征

已经使用液相色谱-质谱和液相色谱-核磁共振等技术研究了类似化合物(如肽模拟物抑制剂)的代谢物,提供了对这些化合物的代谢途径和结构表征的见解 (Zhang 等人,2001 年)。

光谱和结构研究

已经合成和表征了与 3-(4-氟苄氨基)丙酸乙酯在结构上相关的化合物,以研究它们的光谱和结构特征。这包括对硅氧基-苯并环辛烯和相关化合物合成的研究,有助于理解它们的化学性质 (Fakhri & Yousefi, 2000)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been used as precursors in the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Mode of Action

It’s worth noting that compounds with similar structures have been used in condensation reactions with diamines via c-c bond cleavage . This suggests that Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate might interact with its targets through similar mechanisms.

Result of Action

Related compounds have shown potential for use in antimalarial treatments , suggesting that Ethyl 3-{[(4-fluorophenyl)methyl]amino}propanoate might have similar effects.

Action Environment

It’s worth noting that proper enclosure and ventilation can help keep a selected hazard “physically” away from the worker and strategically “add” and “remove” air in the work environment .

属性

IUPAC Name |

ethyl 3-[(4-fluorophenyl)methylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO2/c1-2-16-12(15)7-8-14-9-10-3-5-11(13)6-4-10/h3-6,14H,2,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDBQLCGASIDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

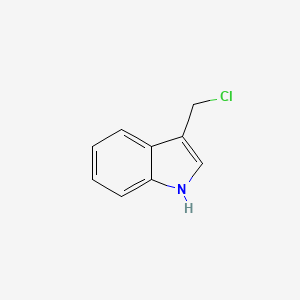

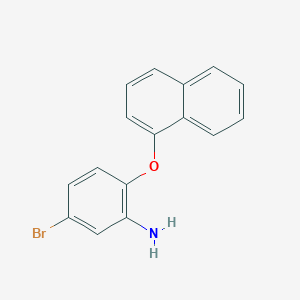

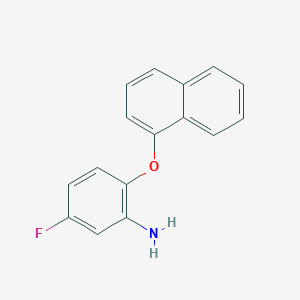

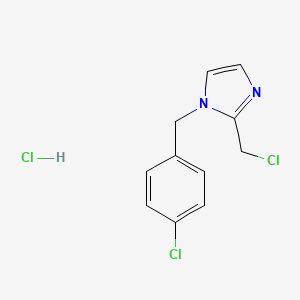

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3-Chlorophenyl)ethyl]piperidine](/img/structure/B3148710.png)

![1-[2-[(4-Chloro-2-nitrophenyl)amino]benzoyl]-4-methyl-piperazine](/img/structure/B3148731.png)

![Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate](/img/structure/B3148739.png)

![1-[4-(3-Bromopropoxy)phenyl]ethanone](/img/structure/B3148748.png)